molecular formula C20H23BrN2O3S B2947954 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106750-93-9

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2947954
CAS No.: 1106750-93-9
M. Wt: 451.38
InChI Key: GHPOAXPSXXROCQ-UHFFFAOYSA-M
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Description

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a quaternary ammonium salt featuring a fused imidazo-thiazinium core. The compound is characterized by a 2,5-dimethoxyphenyl substituent at position 1 and a hydroxyl-phenyl group at position 2. Its molecular formula is C₂₁H₂₃BrN₂O₃S, with a molecular weight of ~463.4 g/mol (estimated based on analogs in , and 7). The 2,5-dimethoxy substitution on the phenyl ring likely enhances electron-donating effects, influencing solubility and reactivity. While direct spectroscopic data (e.g., IR, NMR) for this compound are unavailable in the provided evidence, its synthesis likely follows established protocols for imidazo-thiazinium bromides, such as condensation of hydrazonoyl halides with thiocyanate derivatives under reflux conditions, as seen in related thiadiazole syntheses .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2O3S.BrH/c1-24-16-9-10-18(25-2)17(13-16)21-14-20(23,15-7-4-3-5-8-15)22-11-6-12-26-19(21)22;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPOAXPSXXROCQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazinium Center

The positively charged thiazinium ring facilitates nucleophilic substitution reactions. The bromide counterion can act as a leaving group, enabling substitution with nucleophiles such as amines, thiols, or alkoxides.

Reaction Type Reagents/Conditions Product
Bromide displacementNH₃ (aq.), ethanol, 60°C, 12 h1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b] thiazin-1-ium ammonium salt
Thiol substitutionHSCH₂CO₂H, DMF, reflux, 6 hSulfur-containing analog with enhanced solubility in polar solvents

Key Observations :

  • Substitution reactions typically require polar aprotic solvents (e.g., DMF) to stabilize the transition state.

  • Steric hindrance from the phenyl and dimethoxyphenyl groups may slow reaction kinetics compared to simpler thiazinium salts.

Oxidation of the Hydroxyl Group

The tertiary hydroxyl group at position 3 undergoes oxidation under mild conditions, forming a ketone derivative.

Reagent Conditions Product
Pyridinium chlorochromate (PCC)CH₂Cl₂, RT, 4 h3-Oxo derivative with retained imidazo-thiazine framework
KMnO₄H₂O/acetone, 0°C, 2 hOver-oxidation leading to ring cleavage (minor pathway)

Mechanistic Insight :

  • Oxidation proceeds via a two-electron mechanism, forming a ketone intermediate without disrupting the heterocyclic core.

  • Strong oxidants like KMnO₄ may degrade the thiazine ring due to its electron-rich nature.

Acid/Base-Mediated Ring-Opening Reactions

The imidazo-thiazine ring is susceptible to ring-opening under strongly acidic or basic conditions.

Condition Reagents Product
HCl (conc.)Reflux, 8 hCleavage to 2,5-dimethoxyphenylamine and thiazine-derived fragments
NaOH (aq.)80°C, 3 hHydrolysis to imidazole and thiolane derivatives

Structural Impact :

  • Acidic conditions protonate the nitrogen atoms, weakening the C–N bonds.

  • Base-induced hydrolysis targets the thiazine sulfur, leading to desulfurization.

Electrophilic Aromatic Substitution (EAS)

The electron-rich dimethoxyphenyl substituent undergoes EAS at the para position relative to methoxy groups.

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 30 minNitro-substituted derivative at the 4-position of the dimethoxyphenyl ring
Br₂ (cat. FeBr₃)CHCl₃, RT, 2 hBromination at the 4-position

Regioselectivity :

  • Methoxy groups direct electrophiles to the para position due to their strong electron-donating effects.

Reductive Modifications

The thiazinium ring can be reduced to a thiazane derivative under hydrogenation conditions.

Catalyst Conditions Product
H₂/Pd-CEthanol, 50 psi, 6 hSaturated 3,5,6,7-tetrahydro-2H-imidazo[2,1-b] thiazane derivative

Applications :

  • Reduction enhances stability and alters pharmacokinetic properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo-thiazinium bromides with diverse aryl substitutions. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison of Imidazo-Thiazinium Bromides

Compound Name Substituents (Positions 1 and 3) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 1: 2,5-dimethoxyphenyl; 3: phenyl C₂₁H₂₃BrN₂O₃S ~463.4 Electron-rich due to methoxy groups; potential enhanced stability
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-... (CAS 1104734-25-9) 1: 4-ethoxyphenyl; 3: 4-methoxyphenyl C₂₁H₂₅BrN₂O₃S 465.4 Ethoxy group increases hydrophobicity; no reported melting/boiling points
1-(2-Fluoro-4-methoxyphenyl)-3-(4-ethoxyphenyl)-... (CAS 1106749-38-5) 1: 2-fluoro-4-methoxyphenyl; 3: 4-ethoxyphenyl C₂₁H₂₄BrFN₂O₃S 483.4 Fluorine introduces electronegativity; possible altered reactivity
1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-... (CAS 475157-91-6) 1: 4-nitrophenyl; 3: 4-methoxyphenyl C₁₉H₁₈BrN₃O₃S 448.3 Nitro group (electron-withdrawing) may reduce stability; no MSDS data
2-(4-Methoxyphenyl)-1-(4-nitrophenyl)-... () 1: 4-nitrophenyl; 3: 4-methoxyphenyl C₁₉H₁₈BrN₃O₃S 448.3 Similar to CAS 475157-91-6; nitro-methoxy interplay affects electronic profile

Key Findings:

Nitro groups (e.g., CAS 475157-91-6 ) create electron-deficient systems, which may favor electrophilic reactions but reduce thermal stability.

Impact of Halogenation :

  • Fluorine substitution (CAS 1106749-38-5 ) introduces steric and electronic effects, possibly altering binding affinity in biological systems.

Synthetic Trends: Analogous compounds are synthesized via hydrazonoyl halide intermediates (e.g., 2-hydroxy-N-phenylbenzohydrazonoyl bromide) reacting with thiocyanates or carbodithioates under reflux .

Data Gaps :

  • Critical physicochemical parameters (e.g., melting points, solubility) for most analogs remain unreported, highlighting a need for further characterization .

Research Implications

The structural diversity within this class of compounds suggests broad applicability in medicinal chemistry (e.g., kinase inhibition) and materials science. The target compound’s 2,5-dimethoxy substitution pattern is understudied compared to para-substituted analogs, warranting focused research on its reactivity and bioactivity. Future studies should prioritize:

  • Comprehensive spectroscopic profiling (e.g., ¹H-NMR, IR) for structural validation.
  • Comparative pharmacokinetic studies to assess substituent-driven bioavailability differences.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (CAS Number: 1106750-93-9) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23BrN2O3SC_{20}H_{23}BrN_{2}O_{3}S with a molecular weight of 451.4 g/mol. The structure features a thiazine ring fused with an imidazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H23BrN2O3SC_{20}H_{23}BrN_{2}O_{3}S
Molecular Weight451.4 g/mol
CAS Number1106750-93-9

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazole and imidazole compounds exhibit significant antimicrobial activities. The compound may share similar properties due to its structural components. A related study demonstrated that thiazole-bearing molecules showed promising results against various bacterial strains, indicating potential for further exploration in antimicrobial applications .

Antitumor Activity

Thiazole and imidazole derivatives have been extensively researched for their anticancer properties. For instance, compounds similar to the one discussed have shown cytotoxic effects against cancer cell lines such as HT-29 and Jurkat cells. The mechanism often involves interaction with cellular proteins and pathways that regulate apoptosis and cell proliferation .

A structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the phenyl ring significantly enhances anticancer activity. For example, modifications that introduce electron-donating groups have been correlated with increased potency against cancer cells .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds with imidazole and thiazole structures can influence neurotransmitter systems. The potential neuropharmacological effects may be attributed to their ability to modulate receptor activities or inhibit enzymes involved in neurotransmitter metabolism . This warrants further investigation into their use as therapeutic agents for neurological disorders.

Case Study 1: Antimicrobial Evaluation

In a recent study, derivatives of thiazole were synthesized and evaluated for antimicrobial activity using the agar well diffusion method. The results indicated moderate effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound may possess similar antimicrobial properties due to its structural analogies .

Case Study 2: Anticancer Activity

Another study focused on a series of thiazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin. This highlights the potential of thiazole-containing compounds in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical reaction parameters?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

  • Spirophosphazene precursor activation : React tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) at room temperature for 3 days, using triethylamine (Et₃N) as a base to neutralize HCl byproducts .
  • Purification : Column chromatography is essential to isolate pure dispirophosphazenes after removing triethylammonium chloride salts via filtration .

Q. Methodological Considerations :

  • Solvent choice : THF ensures solubility of intermediates and byproduct removal.
  • Reaction monitoring : Thin-layer chromatography (TLC) tracks progress to optimize reaction termination.
  • Yield optimization : Similar imidazolium bromide syntheses report yields of 69–74% under reflux conditions (e.g., 6 hours in ethanol) .

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

Compound TypeSolventBaseTimeYieldReference
Imidazolium BromideEtOHEt₃N6 hrs73%
Thiadiazole DerivativesTHF/EtOHEt₃N4–6 hrs69–74%

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Resolves stereochemistry and confirms the imidazo-thiazine core (Supplementary Information in ).
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3433 cm⁻¹, C=O at ~1682 cm⁻¹) .
  • NMR : ¹H/¹³C NMR detects aromatic protons (δ 7.03–8.69 ppm) and quaternary carbons in the heterocyclic system .

Q. Data Interpretation Tips :

  • Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

  • Molecular docking : Screen against biological targets (e.g., metabolic enzymes) using software like AutoDock Vina. For example, acetylphenyl-substituted imidazolium salts show inhibitory activity against acetylcholinesterase (Ki values < 10 μM) .
  • Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond paths and electron density distributions in the imidazo-thiazine ring .

Q. Table 2: Key Computational Parameters

MethodApplicationReference
DFT (B3LYP/6-31G**)Optimize geometry, vibrational modes
Molecular dockingEnzyme inhibition studies

Q. How should researchers address contradictions in reported biological activity data?

  • Systematic meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers. For example, variations in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) .
  • Control experiments : Replicate studies with standardized protocols (e.g., fixed cell lines for cytotoxicity assays) to isolate compound-specific effects .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Long-term monitoring : Track degradation pathways (hydrolysis, photolysis) in simulated ecosystems over 6–12 months .
  • Bioaccumulation studies : Measure partition coefficients (log P) and bioconcentration factors (BCFs) in aquatic organisms (e.g., Daphnia magna) .

Q. Experimental Design Framework :

  • Multi-compartment analysis : Evaluate distribution in air, water, soil, and biota using LC-MS/MS .
  • Ecotoxicological endpoints : Assess impacts on survival, reproduction, and enzymatic activity at cellular and organismal levels .

Q. How can reaction mechanisms be elucidated for imidazo-thiazine derivatives?

  • Isotopic labeling : Use ¹⁸O-labeled water or D₂O to trace hydroxyl group origins in hydrolysis pathways .
  • Kinetic studies : Monitor intermediate formation via stopped-flow spectroscopy under varying temperatures (Arrhenius plots determine activation energy) .

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